molecular formula C13H12N2 B3345370 8-Phenyl-5,6-dihydroimidazo[1,2-a]pyridine CAS No. 104271-32-1

8-Phenyl-5,6-dihydroimidazo[1,2-a]pyridine

Cat. No. B3345370
CAS RN: 104271-32-1
M. Wt: 196.25 g/mol
InChI Key: AQXHUYXVSFWGCY-UHFFFAOYSA-N
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Description

8-Phenyl-5,6-dihydroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C13H12N2 . It is a derivative of the imidazopyridine class of compounds, which are recognized as important fused bicyclic 5–6 heterocycles .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, the class of compounds to which 8-Phenyl-5,6-dihydroimidazo[1,2-a]pyridine belongs, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .


Molecular Structure Analysis

The molecular structure of 8-Phenyl-5,6-dihydroimidazo[1,2-a]pyridine consists of a phenyl group attached to the 8-position of the 5,6-dihydroimidazo[1,2-a]pyridine ring system . The average mass of the molecule is 196.248 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Phenyl-5,6-dihydroimidazo[1,2-a]pyridine include a melting point of 65-67 °C . The compound is expected to have a density of approximately 1.14 g/cm3 .

Future Directions

Imidazo[1,2-a]pyridine derivatives, including 8-Phenyl-5,6-dihydroimidazo[1,2-a]pyridine, have potential for further exploration in various research areas due to their unique chemical structure and versatility . They have shown promise in medicinal chemistry, particularly in the development of new drugs for infectious diseases .

properties

IUPAC Name

8-phenyl-5,6-dihydroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2/c1-2-5-11(6-3-1)12-7-4-9-15-10-8-14-13(12)15/h1-3,5-8,10H,4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXHUYXVSFWGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CN=C2C(=C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10548786
Record name 8-Phenyl-5,6-dihydroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Phenyl-5,6-dihydroimidazo[1,2-a]pyridine

CAS RN

104271-32-1
Record name 8-Phenyl-5,6-dihydroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Combine 25 g (0.17 mol) of cyclopropyl phenyl ketone with 50 g (0.73 mol) of imidazole, and heat to 200° C. for 18 hr. Isolation from 200 g of silica gel using methylene chloride, followed by crystallization from ether provides the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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